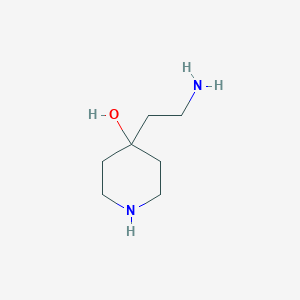

4-(2-Aminoethyl)piperidin-4-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

Piperidine, a six-membered nitrogenous heterocyclic ring, is a fundamental structural motif in the field of medicinal chemistry. thieme-connect.com Its prevalence is underscored by its presence in a vast number of pharmaceuticals, including several blockbuster drugs. researchgate.net The significance of piperidine scaffolds can be attributed to several key factors that make them advantageous for drug design. These scaffolds can modulate the physicochemical properties of a molecule, enhance biological activities and selectivity, improve pharmacokinetic profiles, and potentially reduce cardiac hERG toxicity. thieme-connect.comresearchgate.net

Role of 4-(2-Aminoethyl)piperidin-4-ol in Drug Discovery and Development

Within the broad class of piperidine-containing compounds, this compound serves as a crucial building block and intermediate in the synthesis of more complex and pharmacologically active molecules. Its structure, featuring a piperidine ring substituted with both a hydroxyl group and an aminoethyl side chain, provides multiple points for chemical modification. This allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

The presence of the primary amine and the tertiary alcohol on the piperidine scaffold allows for the introduction of a wide variety of functional groups and the exploration of different chemical spaces. This versatility is highly valuable in the iterative process of lead optimization, where medicinal chemists aim to fine-tune the properties of a molecule to achieve the desired therapeutic effect.

Scope of Research on the Chemical Compound and its Derivatives

Research centered on this compound and its derivatives spans a wide array of therapeutic areas. The adaptability of this scaffold allows for its incorporation into molecules designed to interact with various biological targets. While specific research findings on this exact molecule are often embedded within broader studies on the classes of compounds it helps create, the general applications of piperidine derivatives suggest the potential for its use in developing agents for a multitude of diseases. bohrium.com

The ongoing exploration of chiral piperidine scaffolds further broadens the research landscape. thieme-connect.comresearchgate.net By utilizing stereochemically defined versions of this compound, researchers can investigate the impact of stereochemistry on a drug's interaction with its target, potentially leading to the development of more potent and selective therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-(2-aminoethyl)piperidin-4-ol |

InChI |

InChI=1S/C7H16N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-6,8H2 |

InChI Key |

ASLPHVUEAQNJOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CCN)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminoethyl Piperidin 4 Ol and Its Analogues

Established Synthetic Pathways

A number of reliable methods have been developed for the synthesis of substituted piperidines, including 4-(2-Aminoethyl)piperidin-4-ol. These methods often involve the construction of the piperidine (B6355638) ring as a key step.

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of piperidines. mdpi.comumh.es This method typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction to form the heterocyclic ring. chim.it The versatility of this approach allows for the incorporation of various substituents on both the piperidine ring and the nitrogen atom. chim.it The double reductive amination (DRA) of dicarbonyl compounds is a particularly direct route to the piperidine skeleton. chim.it

One common strategy involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced. nih.gov This can be performed in a one-pot procedure, offering an efficient pathway to N-substituted piperidines. tandfonline.com Various reducing agents can be employed, with borane-pyridine complexes being a less toxic alternative to sodium cyanoborohydride. tandfonline.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, enabling the synthesis of specific stereoisomers. nih.gov For instance, iridium(III)-catalyzed cascades can lead to highly enantioselective C4-substituted piperidines. nih.gov

| Reactants | Catalyst/Reducing Agent | Product | Reference |

| Dicarbonyl compound, Amine | Various | Substituted Piperidine | chim.it |

| Aldehyde/Ketone, Amine | Borane-pyridine | N-substituted Piperidine | tandfonline.com |

| Hydroxyamine, Dicarbonyl | Iridium(III) complex | C4-substituted Piperidine | nih.gov |

Reduction of Precursor Amides and Nitriles

The reduction of precursor amides and nitriles provides another important route to piperidine derivatives. mdpi.comnih.gov Halogenated amides can undergo a one-pot reaction involving amide activation, reduction, and intramolecular nucleophilic substitution to yield piperidines under mild, metal-free conditions. nih.gov This method avoids the use of expensive or toxic reagents often required in other synthetic pathways. nih.gov

The reduction of nitriles is also a key step in some syntheses. For example, (4-hydroxypiperidin-l-yl)acetonitrile can be reduced with lithium aluminium hydride to yield l-(2-Aminoethyl)piperidin-4-ol. ambeed.com Similarly, the reduction of amides, often activated with agents like triflic anhydride, followed by nucleophilic addition and reduction, can produce highly functionalized amines. frontiersin.org Catalytic reduction of amides using iridium catalysts has also been demonstrated. frontiersin.org

A specific synthesis of 4-(2-aminoethyl)piperidine derivatives involves the homologation of ketones, transformation of an ester group into an amino moiety, and subsequent removal of protecting groups. d-nb.inforesearchgate.net

| Precursor | Reagents | Product | Reference |

| Halogenated amide | Base | Piperidine | nih.gov |

| (4-hydroxypiperidin-l-yl)acetonitrile | Lithium aluminium hydride | l-(2-Aminoethyl)piperidin-4-ol | ambeed.com |

| Tertiary amide | IrCl(CO)(PPh3)2/TMDS, CuBr | Propargylic amine | frontiersin.org |

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening of strained heterocycles, such as aziridines and epoxides, is a powerful method for constructing piperidine rings. longdom.orgresearchgate.net The ring-opening of bicyclic aziridinium (B1262131) ions, generated in situ, by various nucleophiles can lead to the formation of substituted piperidines in a regio- and stereospecific manner. nih.gov This strategy has been used to synthesize a range of biologically active molecules containing the piperidine motif. nih.govresearchgate.net

The choice of nucleophile can determine the regioselectivity of the ring-opening, leading to different substitution patterns on the resulting piperidine. nih.gov For example, the reaction of a bicyclic aziridinium ion with cyanide or acetate (B1210297) favors the formation of piperidine rings. nih.gov Another approach involves the decarboxylative ring-opening of an oxazolidinone with 4-piperidinol to create a key intermediate for further elaboration. mdpi.com

Multi-Step Asymmetric Syntheses

The synthesis of enantiomerically pure piperidine derivatives often requires multi-step asymmetric approaches. rsc.org These strategies allow for precise control over the stereochemistry of the final product. clockss.org One such method involves an organocatalyzed asymmetric aza-Diels–Alder reaction followed by an iminium ion-induced cyclization to produce ring-fused piperidines with excellent stereoselectivity. rsc.org

Another strategy utilizes a desymmetrization approach for piperidine synthesis through selective lactam formation. mdpi.com Chiral catalysts, such as C2-symmetric chiral phosphepines, can be employed in annulation reactions of imines with allenes to furnish functionalized piperidines with very good stereoselectivity. nih.gov Furthermore, the use of transaminase catalysts has been explored for the asymmetric synthesis of (R)-3-amino piperidine derivatives, offering an environmentally friendly and scalable method. scispace.com

Novel Synthetic Approaches and Catalyst Systems

The development of new synthetic methods and catalysts continues to advance the field of piperidine synthesis, offering more efficient and environmentally friendly routes.

Exploration of Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. mdpi.comnih.gov Organocatalysts, such as proline and its derivatives, can be used to catalyze cascade reactions that form multiple stereocenters in a single step with high enantioselectivity. nih.govacs.org For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can produce polysubstituted piperidines with four contiguous stereocenters. acs.org

Hybrid bio-organocatalytic cascades have also been developed, combining the selectivity of enzymes with the versatility of organocatalysts. rsc.orgucd.ie In one example, a transaminase generates a reactive cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction to form 2-substituted piperidines. rsc.orgucd.ie This biomimetic approach offers a direct and asymmetric route to piperidine alkaloids and their analogues. acs.org

| Catalyst Type | Reaction | Product | Reference |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Polysubstituted piperidine | acs.org |

| Transaminase and L-proline | Bio-organocatalytic cascade | 2-substituted piperidine | rsc.orgucd.ie |

| Chiral phosphepine | [4+2] Annulation of imines with allenes | Functionalized piperidine | nih.gov |

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer powerful and versatile tools for the construction of the piperidine scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. longdom.orgnih.govresearchgate.net Various transition metals, including palladium, rhodium, iridium, gold, iron, and nickel, have been employed in the synthesis of substituted piperidines. nih.govorganic-chemistry.orgsnnu.edu.cnnih.govresearchgate.netmdpi.comnih.govnih.gov

A notable approach involves the use of Lewis acid catalysts, such as iron(III) chloride (FeCl₃), for the diastereoselective synthesis of substituted piperidines. organic-chemistry.org This method utilizes an iron-catalyzed thermodynamic equilibration to produce the more stable cis-isomers in high yields. organic-chemistry.org Similarly, metal triflates like scandium(III) triflate (Sc(OTf)₃) have proven effective in catalyzing nucleophilic substitution reactions on 2-methoxypiperidines and 2-acyloxypiperidines, leading to the formation of 2-alkylated piperidines with high diastereoselectivity. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions represent another key strategy, particularly for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and arylboronic acids. snnu.edu.cnacs.org This process involves a three-step sequence of partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the desired piperidine derivatives with excellent enantioselectivity. snnu.edu.cnacs.org Iridium catalysts have also been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts, providing an efficient route to enantioenriched 2-alkylpiperidines. nih.govresearchgate.netmdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been developed for the highly diastereoselective arylation of piperidines. acs.org This methodology allows for the controlled synthesis of either trans- or cis-2,4-disubstituted products depending on the position of the carbon-zinc bond. acs.org Gold(I) complexes have been utilized to catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines. mdpi.com

The following table summarizes various metal catalysts and their applications in the synthesis of piperidine analogs.

| Catalyst System | Reaction Type | Application | Reference |

| FeCl₃·6H₂O | Cyclization of β-amino allylic alcohols | Diastereoselective synthesis of cis-2,6-disubstituted piperidines | organic-chemistry.org |

| Sc(OTf)₃ | Nucleophilic substitution | Diastereoselective synthesis of 2-alkylated piperidines | nih.gov |

| Rh-catalyst | Asymmetric reductive Heck reaction | Enantioselective synthesis of 3-substituted piperidines | snnu.edu.cnacs.org |

| Ir-catalyst | Asymmetric hydrogenation | Enantioselective synthesis of 2-alkylpiperidines | nih.govresearchgate.netmdpi.com |

| Pd-catalyst | Negishi cross-coupling | Diastereoselective arylation of piperidines | acs.org |

| Au(I)-complex | Oxidative amination | Synthesis of substituted piperidines from alkenes | mdpi.com |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperidine derivatives to develop more sustainable and environmentally friendly processes. nih.govfigshare.comjournaljpri.com A key focus is the replacement of hazardous reagents and solvents with safer alternatives. For instance, an efficient and green approach to N-substituted piperidones has been developed, which offers significant advantages over the classical Dieckman condensation. figshare.com This method has been applied to the synthesis of key intermediates for pharmaceuticals. nih.govfigshare.com

One notable example is the use of aqueous ammonia (B1221849) as a substitute for more hazardous reagents in the synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate for Fenspiride HCl. journaljpri.com This modification not only makes the process safer and more environmentally friendly but also more cost-effective for large-scale production. journaljpri.com

Another green strategy involves the synthesis of 2-aminomethylpiperidine from the bio-renewable resource 2,5-bis(aminomethyl)furan. rsc.org This process utilizes a Pt/γ-Al₂O₃ catalyst for the selective hydrogenolysis of the furan (B31954) derivative, achieving a good yield of the target piperidine. rsc.org The use of biomass-derived starting materials represents a significant step towards reducing reliance on fossil fuels in chemical synthesis. bohrium.com

In the context of solid-phase peptide synthesis (SPPS), which often utilizes piperidine for Fmoc removal, greener alternatives are being explored to reduce the process mass intensity (PMI). rsc.org 3-(Diethylamino)propylamine (DEAPA) has been identified as a viable and more sustainable substitute for piperidine in this application. rsc.org

Stereoselective Synthesis and Chiral Resolution

The biological activity of piperidine-containing compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful strategies have been developed for the enantioselective synthesis of piperidine derivatives. Asymmetric hydrogenation is a widely studied method, often employing transition metal catalysts with chiral ligands. researchgate.netnih.gov Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce enantioenriched piperidines with high levels of enantioselectivity. nih.govresearchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation has been used for the synthesis of chiral piperidines. researchgate.net

Another approach involves the use of chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams have been used as versatile building blocks for the enantioselective preparation of 3,3-disubstituted piperidine derivatives. acs.orgscilit.com The stereochemical outcome can be controlled by the appropriate choice of the starting lactam's configuration and the order of substituent introduction. acs.org

The enantioselective synthesis of piperidin-4-ols has been achieved through a one-pot sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method offers high diastereoselectivity and allows for the synthesis of enantiomerically enriched products starting from chiral sulfinyl imines. nih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. A variety of methods have been developed to achieve high diastereoselectivity in the synthesis of substituted piperidines.

Iron(III) chloride has been used as a catalyst for the highly diastereoselective synthesis of cis-2,6-disubstituted piperidines from β-amino allylic alcohol derivatives. organic-chemistry.org This reaction proceeds with excellent diastereomeric ratios, favoring the thermodynamically more stable cis-isomer. organic-chemistry.org

Lewis acid-catalyzed addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines provides a mild and general route to 4-substituted piperidines in high yield. rsc.orgresearchgate.netrsc.org This method exhibits a high degree of regioselectivity. researchgate.net

Diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening offers a pathway to densely substituted, oxygenated piperidines. acs.org The development of novel epoxidation reagents has enabled the control of stereochemistry during the epoxidation step. acs.org

Furthermore, the synthesis of chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol has been described. rsc.org The key intramolecular ring-closing reaction generates two or three new stereogenic centers with high diastereoselectivity, providing scaffolds for the construction of 2-substituted-4-hydroxy piperidines. rsc.org

The following table highlights different approaches for achieving diastereoselective control in piperidine synthesis.

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Intramolecular Michael-type reaction | β′-amino-α,β-unsaturated ketone | Diastereoselective synthesis of 2-mono- and 2,6-disubstituted piperidines | thieme-connect.com |

| Negishi cross-coupling | Organozinc reagents, Pd-catalyst | Highly diastereoselective synthesis of trans- or cis-2,4-disubstituted piperidines | acs.org |

| Reductive cyclization of amino acetals | Nitro-Mannich reaction | Diastereoselective control retained from the initial Mannich reaction | mdpi.com |

| Nucleophilic substitution | Metal triflates (e.g., Sc(OTf)₃), silyl enolates | High cis- or trans-selectivity depending on the substrate | nih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yields and ensuring the scalability and efficiency of a synthetic process. In the synthesis of 4-(2-aminoethyl)piperidine analogs, careful optimization of parameters such as catalyst loading, temperature, solvent, and reaction time is essential.

For instance, in the rhodium-catalyzed conjugate addition of phenylboronic acid to dihydropyridin-4-ones, the reaction was optimized by performing it in a dioxane/water mixture without a base to prevent decomposition of the starting material, leading to a 34% yield of the desired product. d-nb.info For a more stable Cbz-protected dihydropyridine, the conditions were modified to a dioxane/KOH mixture, resulting in a significantly improved yield of 71%. d-nb.info

In the synthesis of a potent and selective IP agonist, the key decarboxylative ring-opening of 3-(4-chlorophenyl)oxazolidin-2-one with 4-piperidinol was a critical step requiring optimization. mdpi.comdntb.gov.ua Similarly, the subsequent O-alkylation of 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol was optimized using a phase transfer catalyst in a biphasic system of toluene (B28343) and 50% aqueous NaOH, which successfully prevented N-alkylation and afforded the desired product. mdpi.com

The synthesis of 4-substituted piperidines via a two-step Cu₂O-mediated decarboxylation of cyanoesters was developed into a high-yielding, kilogram-scale protocol, highlighting the importance of process optimization for industrial applications. researchgate.net

Chemical Reactivity and Derivatization of the 4 2 Aminoethyl Piperidin 4 Ol Core

Functional Group Transformations

The inherent functionalities of the 4-(2-Aminoethyl)piperidin-4-ol core serve as versatile handles for a variety of chemical modifications. These transformations can be selectively targeted to the amino groups or the hydroxyl group, leading to a diverse library of compounds.

Amination Reactions

While direct amination of the hydroxyl group at the C4 position is a challenging transformation, the introduction of additional amino functionalities can be achieved through indirect methods. One plausible pathway involves the oxidation of the tertiary alcohol to a ketone, forming a 4-oxo-piperidine intermediate. This ketone can then undergo reductive amination. In this two-step process, the ketone is first reacted with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com This approach allows for the introduction of a wide variety of primary and secondary amino groups at the C4 position, significantly expanding the structural diversity of the derivatives. For instance, reductive amination of N-Boc-piperidin-4-one with various anilines has been successfully employed to synthesize N-substituted 4-aminopiperidine (B84694) derivatives. researchgate.net

Hydroxylation Modifications

The tertiary hydroxyl group at the C4 position can be a target for modification, although its reactivity is somewhat sterically hindered. Direct modification is less common, but the introduction of additional hydroxyl groups to the piperidine (B6355638) ring can be achieved, particularly in related systems.

Enzymatic C-H oxidation presents a modern and highly selective method for introducing hydroxyl groups into piperidine rings. chemistryviews.orgmedhealthreview.com Enzymes such as proline hydroxylases have been engineered to catalyze the hydroxylation of carboxylated piperidines. chemistryviews.org For example, trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases have been utilized for this purpose. chemistryviews.org While direct enzymatic hydroxylation of this compound has not been reported, this approach highlights a potential biosynthetic route for creating novel polyhydroxylated derivatives.

Chemical methods for dihydroxylation can also be employed on unsaturated precursors to the this compound core. The dihydroxylation of tetrahydropyridine derivatives can be achieved with high diastereoselectivity using reagents like osmium tetroxide (Upjohn conditions) or potassium permanganate. nih.gov The stereochemical outcome of these reactions is often influenced by the existing stereochemistry and substituents on the piperidine ring. nih.gov

Oxidation and Reduction Pathways

The functional groups of this compound and its precursors offer multiple sites for oxidation and reduction reactions.

Oxidation: The secondary piperidine nitrogen can be oxidized to form N-oxides. More significantly, the tertiary alcohol at the C4 position can be oxidized to a ketone, yielding a 4-piperidone derivative. This transformation is a key step in the synthesis of various piperidine-based compounds. nih.gov A variety of oxidizing agents can be employed, with Dess-Martin periodinane (DMP) being a mild and efficient option for this conversion. nih.gov In the synthesis of related aminoethyl-substituted piperidine derivatives, a primary alcohol was oxidized to an aldehyde using DMP. nih.gov

Reduction: Reduction reactions are crucial in the synthesis of this compound and its derivatives. The reduction of a ketone at the C4 position of a piperidine ring to a hydroxyl group is a common transformation. Reducing agents such as sodium borohydride (NaBH4) are typically used for this purpose. dtic.mil Furthermore, in the synthesis of related scaffolds, esters have been reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). nih.govresearchgate.net Catalytic hydrogenation is another important reduction method used to saturate double bonds within the piperidine ring or in side chains, often employing catalysts like palladium on carbon (Pd/C). nih.govresearchgate.net

Substitution Reactions

Substitution reactions on the this compound core can occur at the nitrogen atoms or at the C4 position, typically after activation of the hydroxyl group.

The primary amino group of the ethyl side chain and the secondary piperidine nitrogen are nucleophilic and can readily undergo substitution reactions with electrophiles.

Activation of the tertiary hydroxyl group at C4, for example, by conversion to a good leaving group like a tosylate or mesylate, would facilitate nucleophilic substitution. However, the tertiary nature of this alcohol makes SN2 reactions difficult, and SN1 reactions could lead to a mixture of products or elimination. A more common strategy to introduce substituents at the C4 position involves starting from a 4-piperidone and performing nucleophilic additions to the carbonyl group. dtic.mil

Synthesis of N-Substituted Piperidine Derivatives

The secondary nitrogen atom of the piperidine ring in this compound is a prime site for derivatization through acylation and alkylation reactions. These modifications are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of the molecule.

Acylation and Alkylation at Nitrogen

Acylation: The piperidine nitrogen can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or through amide coupling reactions with carboxylic acids. A common strategy involves the use of a base to neutralize the acid byproduct. For instance, N-acylated piperidines have been synthesized through reactions with acyl chlorides in the presence of a base. nih.gov Tosylation, a specific type of acylation using p-toluenesulfonyl chloride (TsCl), is often employed to protect the piperidine nitrogen during multi-step syntheses. nih.govresearchgate.net

Alkylation: N-alkylation of the piperidine ring introduces alkyl or substituted alkyl groups, which can significantly influence the biological activity of the resulting derivatives. This can be achieved by reacting the piperidine with alkyl halides. In the synthesis of related σ1 receptor ligands, N-methylation and N-ethylation were accomplished via reductive amination of the secondary piperidine nitrogen with formaldehyde and acetaldehyde, respectively, using sodium triacetoxyborohydride as the reducing agent. nih.govresearchgate.net This method provides a controlled way to introduce small alkyl groups.

Below is a table summarizing representative N-substituted derivatives of a related 4-(2-aminoethyl)piperidine scaffold and the reagents used for their synthesis.

| Derivative | Reagent(s) | Reaction Type | Reference |

| N-Tosyl | p-Toluenesulfonyl chloride, K2CO3 | Acylation (Tosylation) | nih.govresearchgate.net |

| N-Methyl | Formalin, NaBH(OAc)3 | Reductive Alkylation | nih.govresearchgate.net |

| N-Ethyl | Acetaldehyde, NaBH(OAc)3 | Reductive Alkylation | nih.govresearchgate.net |

Formation of Amides and Carboxamides

The primary amino group of the 2-aminoethyl side chain in this compound is a key site for the formation of amides and carboxamides through reactions with carboxylic acids and their derivatives. This reactivity is fundamental in constructing a library of derivatives with varied functionalities.

The synthesis of N-substituted amides from the 4-(2-aminoethyl)piperidine scaffold has been demonstrated in the preparation of novel σ1 receptor ligands. While not starting directly from this compound, the synthetic strategies employed are directly applicable. For instance, the primary amine of a related 4-(2-aminoethyl)piperidine derivative can be acylated using various carboxylic acid derivatives, such as acyl chlorides or activated esters, to yield the corresponding amides. The reaction conditions for such transformations typically involve a suitable base to neutralize the acid byproduct and a polar aprotic solvent.

A general scheme for the acylation of the primary amine is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | R-COCl (Acyl Chloride) | N-(2-(4-hydroxypiperidin-4-yl)ethyl)alkanamide/benzamide |

| This compound | (R-CO)₂O (Acid Anhydride) | N-(2-(4-hydroxypiperidin-4-yl)ethyl)alkanamide/benzamide |

Table 1: General Reactions for Amide Formation

Furthermore, the secondary amine within the piperidine ring can also undergo acylation, although its reactivity is generally lower than that of the primary amine due to steric hindrance. Selective acylation of the primary amine can often be achieved by controlling the reaction stoichiometry and conditions.

The formation of carboxamides can be achieved through similar synthetic routes, for example, by reacting the primary amine with a dicarboxylic acid or its mono-ester chloride. This allows for the introduction of a carboxylic acid moiety, which can serve as a handle for further functionalization or to modulate the physicochemical properties of the resulting molecule.

Formation of Spirocyclic Systems

The this compound core can be utilized as a building block for the synthesis of spirocyclic systems, which are of significant interest in drug discovery due to their rigid three-dimensional structures. The formation of a spiro-center at the C4 position of the piperidine ring typically involves the hydroxyl group and the carbon backbone.

One potential strategy to form a spirocyclic system involves an intramolecular cyclization reaction. For instance, the hydroxyl group at the 4-position could act as a nucleophile, attacking an electrophilic center introduced onto the aminoethyl side chain. This would require initial functionalization of the primary amine, for example, by converting it into a leaving group or by attaching a side chain containing an electrophile.

Another approach involves a Pictet-Spengler type reaction. If the primary amine is first converted to an arylethylamine, subsequent acid-catalyzed cyclization onto an activated piperidine ring could potentially lead to the formation of a spiro-fused heterocyclic system.

While direct examples starting from this compound are not prevalent in the reviewed literature, the synthesis of spiro-piperidines from related piperidin-4-one precursors is well-established. These methods often involve multi-step sequences, including the formation of an intermediate that can undergo intramolecular cyclization to form the spiro-junction. The presence of the hydroxyl group in this compound offers a synthetic handle that can be exploited for such transformations, potentially after oxidation to the corresponding ketone.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-(2-Aminoethyl)piperidin-4-ol by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional NMR spectra are fundamental for identifying the functional groups and establishing the basic connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the aminoethyl side chain. The piperidine ring protons typically appear as complex multiplets due to their fixed chair conformation, which renders the axial and equatorial protons chemically non-equivalent. Protons adjacent to the ring nitrogen (at C2 and C6) are expected to resonate further downfield compared to those at C3 and C5. The two methylene (B1212753) groups of the aminoethyl side chain would likely appear as two distinct triplets, assuming free rotation. The exchangeable protons of the hydroxyl (-OH), primary amine (-NH₂), and secondary amine (-NH-) groups would appear as broad singlets whose chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are anticipated. The most downfield signal would correspond to the quaternary carbon C4, which is bonded to both an oxygen atom and a nitrogen atom (via the side chain). The carbons adjacent to the ring nitrogen (C2 and C6) would appear at a characteristic chemical shift for heterocyclic amines, while the C3 and C5 carbons would be further upfield. The two carbons of the ethyl side chain would also be clearly distinguishable. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (Ring) | -NH- | Broad singlet | - |

| 2, 6 (Ring) | -CH₂- | Multiplet | ~47 |

| 3, 5 (Ring) | -CH₂- | Multiplet | ~27 |

| 4 (Ring) | -C(OH)- | - | ~70 |

| 4-OH | -OH | Broad singlet | - |

| 1' (Side Chain) | -CH₂- | Triplet | ~40 |

| 2' (Side Chain) | -CH₂- | Triplet | ~35 |

| 2'-NH₂ | -NH₂ | Broad singlet | - |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine ring (H2/H3, H5/H6) and between the two methylene groups in the aminoethyl side chain (H1'/H2'). This allows for the tracing of the proton connectivity throughout the carbon skeleton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This technique is essential for assigning each carbon signal based on the previously determined proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. princeton.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the protons of the side-chain methylene group (H1') to the quaternary carbon C4 of the piperidine ring, definitively confirming the point of attachment of the aminoethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is vital for determining the stereochemistry and conformation of the molecule. In the case of the piperidine ring, NOESY can distinguish between axial and equatorial protons by observing their spatial relationships, helping to confirm the preferred chair conformation and the orientation of the substituents.

Table 2: Expected Key 2D NMR Correlations for Structural Assignment

| Experiment | Correlated Nuclei | Key Information Provided |

|---|---|---|

| COSY | ¹H ↔ ¹H | Adjacent proton connectivities within the piperidine ring and ethyl side chain. |

| HSQC | ¹H ↔ ¹³C (¹J) | Direct one-bond correlations for assigning carbon signals. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Connects the aminoethyl side chain to the C4 position of the piperidine ring. |

| NOESY | ¹H ↔ ¹H (through space) | Confirms the chair conformation and the relative spatial orientation of substituents. |

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can characterize its structure in the crystalline or amorphous solid phase. Substituted piperidines can exist in different conformations, primarily the chair form, with substituents in either axial or equatorial positions. rsc.org Furthermore, different crystalline forms, or polymorphs, may exist which can differ in the configuration at the nitrogen-bonded hydrogen atom (axial vs. equatorial). rsc.org

Solid-state NMR is a powerful technique to analyze these conformational details. mdpi.com By measuring ¹³C chemical shifts and dipolar couplings in the solid state, it is possible to distinguish between different conformers. The precise chemical shifts of the piperidine ring carbons are highly sensitive to the ring's conformation and the orientation of its substituents. Thus, ssNMR could be used to determine the preferred conformation of this compound in its solid form and identify the presence of any polymorphic structures.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₆N₂O. The instrument measures the mass of the protonated molecule, [M+H]⁺, with high precision, allowing for differentiation from other ions with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O |

| Ion Formula | [C₇H₁₇N₂O]⁺ |

| Calculated Exact Mass ([M+H]⁺) | 145.13354 Da |

| Expected Observed Mass | 145.1335 ± 0.0005 Da |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting pattern of fragment ions provides valuable structural information. nih.gov The fragmentation of the molecular ion is not random; it breaks at the weakest bonds and in ways that form stable fragment ions. chemguide.co.uklibretexts.org

For this compound, several characteristic fragmentation pathways can be predicted:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the protonated molecular ion, leading to a fragment at m/z 127.1.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a dominant pathway for amines. This can lead to the opening of the piperidine ring or the cleavage of the side chain.

Side Chain Cleavage: The bond between the piperidine ring and the ethyl side chain can cleave, potentially forming an ion corresponding to the protonated piperidin-4-ol moiety or an ion from the aminoethyl fragment. A significant fragment ion at m/z 114 could arise from the cleavage of the C4-C1' bond, retaining the aminoethyl group and a portion of the ring.

Table 4: Predicted Key MS/MS Fragments for [C₇H₁₇N₂O]⁺

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 127.1 | [M+H - H₂O]⁺ | Neutral loss of water |

| 114.1 | [C₆H₁₂N₂]⁺ | Cleavage of C4-C1' bond with loss of CH₂OH |

| 101.1 | [C₅H₁₃N₂]⁺ | Ring opening and loss of C₂H₂O |

| 84.1 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of the aminoethyl group and OH |

| 44.0 | [C₂H₆N]⁺ | Protonated ethylamine (B1201723) from side chain cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra would be expected to show characteristic peaks corresponding to its key functional groups: the primary amine (-NH₂), the hydroxyl group (-OH), the piperidine ring (C-N and C-C bonds), and the ethyl chain (-CH₂-).

Expected Vibrational Modes:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group, likely broadened due to hydrogen bonding.

N-H Stretch: The primary amine would exhibit two sharp to medium bands in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ range would be attributed to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring and the ethyl chain.

N-H Bend: A bending vibration for the primary amine would be expected around 1590-1650 cm⁻¹.

C-N Stretch: Vibrations associated with the C-N bonds of the piperidine ring and the aminoethyl group would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond would be expected in the 1050-1150 cm⁻¹ region.

A hypothetical data table for the characteristic vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| O-H Stretch | 3400 (broad, strong) | - |

| N-H Asymmetric Stretch | 3350 (medium) | 3350 (weak) |

| N-H Symmetric Stretch | 3280 (medium) | 3280 (weak) |

| C-H Stretch (Aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) |

| N-H Bend | 1620 (medium) | - |

| C-N Stretch | 1100 (medium) | 1100 (weak) |

| C-O Stretch | 1080 (medium) | 1080 (weak) |

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and the conformation of the piperidine ring.

The piperidine ring would be expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents—the hydroxyl group and the 2-aminoethyl group—would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance. It is likely that the larger 2-aminoethyl group would occupy an equatorial position to reduce steric strain.

In the solid state, intermolecular hydrogen bonding involving the hydroxyl and amino groups would be expected to play a significant role in the crystal packing.

A representative table of crystallographic data that would be obtained from such an analysis is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Studies of 4 2 Aminoethyl Piperidin 4 Ol Derivatives

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By solving the Schrödinger equation in an approximate manner, DFT can accurately predict a wide range of molecular properties, providing a theoretical foundation for understanding experimental observations.

Electronic Structure and Reactivity Descriptors

DFT calculations are frequently employed to elucidate the electronic structure of piperidine (B6355638) derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of various aspects of reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

In studies of similar heterocyclic compounds, such as 4-(2-Keto-1-benzimidazolinyl) piperidine, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to determine these descriptors. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electrophilic and nucleophilic reactivity regions of the molecule, guiding the understanding of intermolecular interactions. researchgate.net

Conformational Analysis and Stability

The piperidine ring, the core of 4-(2-Aminoethyl)piperidin-4-ol, is known for its conformational flexibility. The most stable conformation is typically a chair form. Theoretical studies on the parent piperidine molecule have explored its conformational structures in both neutral (S0) and cationic (D0) ground states. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can reveal detailed information about the dynamics of protein-ligand interactions and the stability of binding poses.

Protein-Ligand Interaction Dynamics

MD simulations are instrumental in studying how ligands with a 4-(2-aminoethyl)piperidine scaffold interact with their protein targets, such as the σ1 receptor. nih.gov These simulations can track the stability of the ligand within the binding site, the conformational changes in both the protein and the ligand, and the specific interactions that are formed and broken over time.

A key output from MD simulations is the calculation of binding free energy (ΔGbind), which provides a theoretical estimate of the ligand's affinity for the protein. For a series of 4-(2-aminoethyl)piperidine derivatives designed as σ1 receptor ligands, MD simulations were used to calculate and compare their ΔGbind values. nih.gov

Table 2: Calculated Gibbs Free Energy of Binding for Piperidine Derivatives at the σ1 Receptor

| Compound | ΔGbind (kcal/mol) |

|---|---|

| Piperidine 4a | -9.48 |

| 1-Methylpiperidine (B42303) 20a | -10.12 |

| 1-Methylpiperidine 21a | -10.06 |

| 1-Methylpiperidine 22a | -9.97 |

Source: Data from molecular dynamics simulations of novel σ1 receptor ligands. nih.gov

These simulations demonstrated that different substituents on the piperidine nitrogen atom significantly influence the binding affinity, providing a rationale for observed structure-activity relationships. nih.gov

Ligand Binding Pocket Analysis

MD simulations also allow for a detailed analysis of the ligand binding pocket. By decomposing the total binding free energy into contributions from individual amino acid residues (per-residue binding free energy deconvolution), researchers can identify the key "hotspot" residues that are most important for ligand binding. nih.gov

For derivatives of 4-(2-aminoethyl)piperidine binding to the σ1 receptor, this analysis revealed that interactions with a lipophilic binding pocket are responsible for their affinity. nih.gov The specific amino acids constituting this pocket and their interactions with the ligand can be precisely mapped.

Table 3: Key Amino Acid Residues in the σ1 Receptor Lipophilic Binding Pocket

| Residue |

|---|

| Leu105 |

| Thr181 |

| Leu182 |

| Ala185 |

| Leu186 |

| Thr202 |

| Tyr206 |

Source: Identified through molecular dynamics simulations of 4-(2-aminoethyl)piperidine derivatives. nih.gov

This level of detail is invaluable for understanding the molecular basis of ligand recognition and for guiding the design of new derivatives with improved affinity and selectivity.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used in drug discovery to perform virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a biological target.

Research on N-(2-aminoethyl)piperidine-4-carboxamide, a related scaffold, utilized molecular docking to explore its potential as a multi-kinase inhibitor. nih.gov The study successfully docked a representative compound into the binding sites of three different kinases: VEGFR-2, ERK-2, and Abl-1. nih.gov The docking poses revealed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of each kinase. nih.gov

Virtual screening campaigns often begin with a known active compound or a pharmacophore model derived from it. In-house or commercial databases containing millions of compounds can then be screened to identify molecules with similar properties that are likely to bind to the same target. For instance, virtual screening of piperidine-based molecules has been used to identify potential inhibitors for targets related to COVID-19. researchgate.net This process involves preparing the receptor structure, defining the binding site, and then using software like Autodock Vina to screen a library of compounds against it. researchgate.net The top-scoring "hits" from the virtual screen are then prioritized for experimental testing.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Haloperidol |

| NE100 |

| S1RA |

| N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide |

| Imatinib |

| 4-(2-Keto-1-benzimidazolinyl) piperidine |

| N-(2-aminoethyl)piperidine-4-carboxamide |

| VEGFR-2 |

| ERK-2 |

Prediction of Target Interactions

A fundamental aspect of drug design is understanding how a potential drug molecule, or ligand, interacts with its biological target, typically a protein. Computational methods allow for the prediction of these interactions, providing a virtual snapshot of the binding process. Techniques such as molecular docking are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This information is vital for assessing the binding affinity and specificity of a compound.

For derivatives of this compound, computational studies have been instrumental in predicting their interactions with various biological targets. For example, molecular dynamics simulations have been used to investigate the binding of novel 4-(2-aminoethyl)piperidine scaffold ligands to the σ1 receptor. These simulations revealed that different interactions of the basic piperidine nitrogen atom and its substituents with the lipophilic binding pocket are responsible for the varying affinities for the σ1 receptor. nih.gov

Furthermore, the integration of machine learning and graph embedding techniques has enhanced the prediction of drug-target interactions (DTIs). Network-based methods, which construct heterogeneous networks from drug-drug similarity, target-target similarity, and known DTIs, have shown high accuracy in predicting novel interactions. isef.net Such approaches can be applied to this compound derivatives to explore their potential interactions with a wide range of biological targets, thereby uncovering new therapeutic applications.

| Computational Method | Application to this compound Derivatives | Key Findings |

| Molecular Dynamics Simulations | Prediction of binding modes to the σ1 receptor. | Revealed key interactions responsible for binding affinity. |

| Molecular Docking | Identification of potential binding poses in various receptors. | Helps in understanding structure-activity relationships. |

| Network-based DTI Prediction | Exploration of novel drug-target interactions. | Can uncover new therapeutic opportunities for derivatives. |

Identification of Promising Lead Compounds

The identification of lead compounds is a critical step in the drug discovery pipeline. A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Computational approaches, particularly virtual screening, have significantly accelerated this process.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through either structure-based or ligand-based approaches. In the context of this compound, derivatives can be computationally screened against various targets to identify promising lead candidates. For instance, a study on piperidine derivatives used a combination of support vector machine, similarity searching, and molecular docking to discover a scaffold active against VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for identifying lead compounds. QSAR models correlate the chemical structure of a compound with its biological activity. By developing QSAR models for a series of this compound derivatives, it is possible to predict the activity of new, unsynthesized compounds and prioritize those with the highest predicted potency for synthesis and further testing. nih.gov

| Strategy | Description | Relevance to this compound |

| Virtual Screening | Computational screening of compound libraries against a target. | To identify derivatives with high predicted binding affinity. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target. | To rank and prioritize potential lead compounds. |

| QSAR Modeling | Correlates chemical structure with biological activity. | To predict the activity of novel derivatives and guide lead optimization. |

Structure-Based Drug Design (SBDD) Principles

Structure-Based Drug Design (SBDD) is a rational approach to drug design that relies on the three-dimensional structure of the biological target. encyclopedia.pub By understanding the detailed architecture of the target's binding site, it is possible to design molecules that fit precisely and have high affinity and selectivity. The process typically involves an iterative cycle of designing, synthesizing, and testing new compounds.

The application of SBDD to this compound derivatives begins with obtaining the 3D structure of the target protein, often through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. nih.gov Once the structure is known, molecular docking and other computational tools are used to design novel derivatives that are predicted to have improved interactions with the target.

For example, if the binding pocket of a target enzyme has a specific hydrophobic pocket, the this compound scaffold can be modified by adding lipophilic groups to enhance binding. Molecular dynamics simulations can then be used to assess the stability of the designed ligand-protein complex and to predict the binding free energy. nih.gov This iterative process of computational design and experimental validation is a cornerstone of modern drug discovery. mdpi.com

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of known drugs and their biological activities. The output of the PASS program is a list of potential biological activities with a corresponding probability to be active (Pa) or inactive (Pi).

In silico tools like PASS can be utilized to evaluate the potential pharmacological profiles of novel this compound derivatives. researchgate.net By inputting the structure of a new derivative, researchers can obtain a preliminary assessment of its likely biological activities, such as antibacterial, anti-inflammatory, or analgesic effects. researchgate.net This can help in prioritizing compounds for further experimental investigation and in identifying potential new therapeutic applications for this class of compounds.

A study on novel piperidine derivatives used the PASS program to assess their biological activity, revealing a high probability for antibacterial, anti-inflammatory, and analgesic activities, as well as potential efficacy in treating osteoporosis and diabetic neuropathy. researchgate.net This demonstrates the utility of PASS in rapidly screening and profiling the potential therapeutic value of new chemical entities.

| Predicted Activity | Probability (Pa) |

| Antibacterial | High |

| Anti-inflammatory | High |

| Analgesic | High |

| Treatment of Osteoporosis | Moderate |

| Treatment of Diabetic Neuropathy | Moderate |

Note: The probabilities in this table are illustrative and would be determined by the specific structure of the this compound derivative being analyzed by the PASS program.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is not only valuable for predicting biological activity but also for understanding the underlying chemical reactions involved in the synthesis of compounds like this compound and its derivatives. Theoretical calculations can be used to elucidate reaction mechanisms, identify transition states, and predict reaction kinetics.

For instance, density functional theory (DFT) calculations can be employed to study the mechanism of reactions involving the piperidine scaffold. A study on the piperidine-catalyzed Knoevenagel condensation reaction used theoretical calculations to obtain the free energy profile of the reaction. acs.org This allowed for the identification of key intermediates and the rate-determining step of the reaction. acs.org

Understanding the reaction mechanism at a molecular level can provide valuable insights for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes to novel this compound derivatives. nbinno.com This knowledge is crucial for the practical and large-scale synthesis of these compounds for further research and development.

Pharmacological Spectrum and Biological Target Modulation in Vitro/in Vivo Research

Receptor Agonism/Antagonism Studies

The 4-(2-aminoethyl)piperidine core has been identified as a novel scaffold for the modulation of the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov In one hit-finding study, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride (B599025) was identified as a submicromolar agonist of TAAR1 with an EC50 value of 0.507 μM. nih.gov

This discovery prompted the synthesis and evaluation of a series of analogs to explore the structure-activity relationship (SAR). The research demonstrated that modifications to the N-phenylpiperidine-1-carboxamide portion of the molecule could significantly enhance potency. The four most active compounds from this series exhibited potent TAAR1 agonistic activity, with EC50 values ranging from 0.033 to 0.112 μM. nih.govnih.gov One of the most potent analogs, AP163 (4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide), showed a statistically significant and dose-dependent reduction in hyperlocomotion in a dopamine (B1211576) transporter knockout (DAT-KO) rat model. nih.gov

| Compound | EC50 (μM) for TAAR1 Agonism | Reference |

|---|---|---|

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | 0.507 | nih.gov |

| Analog 1 (Most Active) | 0.033 | nih.gov |

| Analog 2 | N/A (Range 0.033-0.112) | nih.gov |

| Analog 3 | N/A (Range 0.033-0.112) | nih.gov |

| AP163 (Analog 4) | 0.112 | nih.gov |

A series of novel sigma-1 (σ1) receptor ligands have been developed utilizing a 4-(2-aminoethyl)piperidine scaffold. nih.govnih.gov These compounds were designed to improve the lipophilic ligand efficiency of previously known potent σ1 ligands. nih.govnih.gov Biological evaluation of these derivatives revealed high affinity for the σ1 receptor, with some compounds displaying Ki values in the low nanomolar range. nih.gov

Structure-activity relationship studies indicated that substitution at the piperidine (B6355638) nitrogen significantly influences σ1 receptor affinity and selectivity over the σ2 subtype. Specifically, 1-methylpiperidines demonstrated particularly high σ1 receptor affinity and selectivity, whereas derivatives with a proton, tosyl, or ethyl group at this position had considerably lower affinity. nih.govnih.gov For instance, certain N-methylated benzylamine (B48309) and phenylpiperazine derivatives exhibited 60-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov

| Compound Type | Piperidine N-Substituent | σ1 Receptor Affinity (Ki) | σ1:σ2 Selectivity | Reference |

|---|---|---|---|---|

| Benzylamine Derivative | Methyl | Low Nanomolar | 60-fold | nih.gov |

| Cyclohexylmethylamine Derivative | Methyl | <27 nM | 18-fold | nih.gov |

| Phenylpiperazine Derivative | Methyl | Low Nanomolar | 60-fold | nih.gov |

| N-Benzyl-N-methylamine Derivative | Methyl | <27 nM | 4-fold | nih.gov |

| Generic Piperidine | H, Tosyl, or Ethyl | Considerably Lower | N/A | nih.govnih.gov |

The prostacyclin receptor (IP receptor) is a G-protein coupled receptor that mediates the biological actions of prostacyclin (PGI2). wikipedia.org Activation of the IP receptor leads to effects such as vasodilation and inhibition of platelet aggregation. patsnap.com Agonists of the IP receptor are used therapeutically for conditions involving pathological vasoconstriction, such as pulmonary arterial hypertension. wikipedia.orgpatsnap.com A review of the available scientific literature did not yield specific studies that directly link the 4-(2-Aminoethyl)piperidin-4-ol scaffold to IP receptor agonism.

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian brain. While direct studies on this compound's effect on GABA receptors were not identified, research on structurally related compounds containing a piperidine moiety suggests a potential interaction.

Piperine (B192125) (1-piperoylpiperidine), a natural product containing a piperidine ring, has been shown to modulate GABAA receptors. nih.gov In studies using Xenopus laevis oocytes expressing different GABAA receptor subtypes, piperine demonstrated potentiation of GABA-induced chloride currents with EC50 values in the micromolar range (42.8 μM to 59.6 μM) across various receptor subunit combinations. nih.govnih.gov This modulation did not require the presence of a γ2S-subunit, suggesting a potential binding site involving only the α and β subunits. nih.govnih.gov Although piperine is structurally distinct from this compound, its activity indicates that the piperidine scaffold can be a component of molecules that modulate the GABAergic system.

The 4-hydroxypiperidine (B117109) core, which is a key structural feature of this compound, is present in a known class of potent histamine (B1213489) H3 receptor (H3R) antagonists. dntb.gov.ua The H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor are of interest for their potential to enhance neurotransmitter release. wikipedia.org

Research on substituted 4-piperidinols has identified compounds with high affinity for the human H3 receptor. acs.org For example, a series of 4-oxypiperidine ethers, designed based on 4-hydroxypiperidine lead compounds, showed nanomolar affinity at the H3R. acs.org The most promising compound in one series, which contained a benzyl (B1604629) moiety on the piperidine ring, displayed a Ki value of 12.5 nM at the human H3R and behaved as an antagonist/inverse agonist in functional assays. acs.org This demonstrates that the 4-hydroxypiperidine scaffold is a validated pharmacophore for achieving potent H3 receptor antagonism.

The piperidine scaffold is a common structural motif in ligands targeting dopamine receptors. Various derivatives have shown affinity for D2, D3, and D4 receptor subtypes. bioworld.commdpi.com Research has established a significant overlap in the pharmacophores for σ1 and D4 receptor ligands, with both receptors recognizing scaffolds containing a basic nitrogen, such as in a piperidine ring, which can engage in key interactions within the receptor binding sites. chemrxiv.org

Specifically, 3- and 4-hydroxypiperidine compounds have been characterized as potent modulators of the D4 receptor. chemrxiv.org The development of novel 3- and 4-benzyloxypiperidine scaffolds has also yielded selective D4 receptor antagonists. nih.gov This body of research indicates that the piperidine core, including the hydroxylated variant found in this compound, is a privileged structure for the design of dopamine receptor ligands, capable of conferring high affinity and selectivity depending on the other substitutions on the ring. chemrxiv.orgnih.gov

Enzyme Inhibition Studies

The structural motif of this compound, particularly the piperidine core, is a key component in the design of various enzyme inhibitors. Research has explored derivatives of this scaffold for their potential to modulate the activity of several classes of enzymes, as detailed in the following sections.

HIV-1 Reverse Transcriptase Inhibition

The piperidine scaffold is integral to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Studies have focused on piperidine-4-yl-aminopyrimidine derivatives, which show broad activity against both wild-type and drug-resistant viral strains nih.govnih.gov.

A series of N-phenyl piperidine analogs identified 3-carboxamides as a particularly potent group. nih.gov Specific analogs, such as compounds 28 and 40 , have demonstrated high potency against wild-type HIV-1 and a wide array of NNRTI-resistant mutant viruses. nih.gov Further exploration led to the discovery of N-benzyl derivatives with significant activity; notably, compound 5k showed a promising profile against mutants like K103N/Y181C and Y188L. nih.gov The binding motifs of these piperidine-containing compounds have been investigated through crystallographic studies to understand their mechanism of action. nih.govnih.gov

| Compound Class | Key Features | Activity Profile | Source |

|---|---|---|---|

| Piperidine-4-yl-aminopyrimidines (N-Phenyl derivatives) | Features a 3-carboxamide group on the N-phenyl ring. | Potent against wild-type HIV-1 and a broad range of NNRTI-resistant mutants. | nih.gov |

| Piperidine-linked aminopyrimidines (N-Benzyl derivatives) | Features an N-benzyl group on the piperidine ring. | Retains potency against key drug-resistant mutants, including K103N/Y181C and Y188L. | nih.gov |

Sphingosine (B13886) Kinase Inhibition (SK1 and SK2)

Sphingosine kinases (SK1 and SK2) are lipid kinases that play a critical role in cell proliferation and survival, making them attractive targets in cancer therapy. nih.govnih.gov They catalyze the formation of sphingosine-1-phosphate (S1P), a signaling molecule involved in cancer progression. nih.gov Various inhibitors of these kinases have been developed. For example, SKI II is a specific, cell-permeable inhibitor of sphingosine kinase 1 (SPHK1) with an IC₅₀ value of 0.5 μM. caymanchem.comechelon-inc.com Another compound, ABC294640 , is a selective inhibitor of SK2. nih.gov Additionally, dual inhibitors such as SKI-178 have been shown to target both SphK1 and SphK2. researchgate.net While the piperidine scaffold is common in medicinal chemistry, specific research directly linking the this compound structure to the inhibition of SK1 or SK2 has not been prominently detailed in the available literature.

Protease Inhibition (e.g., Plasmodium falciparum aspartic protease, MERS coronavirus 3CL protease)

The piperidine moiety has been incorporated into inhibitors targeting proteases from various pathogens.

Plasmodium falciparum aspartic protease: The degradation of hemoglobin by the malaria parasite Plasmodium falciparum is essential for its survival and involves aspartic proteases like plasmepsin II. nih.govresearchgate.netnih.gov Research into inhibitors of these enzymes has explored derivatives of 4-hydroxy piperidine. A study on nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine found that the position of the nitro group on the benzene (B151609) ring was crucial for inhibitory activity against plasmepsin-II. nih.govresearchgate.net The compound 1-methyl-1-(4'-nitrophenacyl)-4-hydroxypiperidinium bromide , with a nitro group at the para position, was the most active, showing 22% inhibition at a concentration of 1.0 µM. nih.govresearchgate.net

MERS coronavirus 3CL protease: The 3CL protease (3CLpro) is a cysteine protease essential for the replication of coronaviruses, including MERS-CoV, making it a key target for antiviral drug development. nih.govnih.gov Structure-guided design has led to a novel class of peptidomimetic inhibitors of MERS-CoV 3CLpro that utilize a piperidine moiety. nih.govnih.govresearchgate.net This design element is well-suited to exploit favorable binding interactions within the S₃-S₄ subsites of the enzyme to achieve optimal pharmacological activity and pharmacokinetic properties. nih.govnih.gov X-ray crystallography has been used to confirm the mechanism of action and the structural basis for the binding of these piperidine-containing inhibitors. nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids like anandamide, and its inhibition is a therapeutic strategy for pain and inflammation. nih.govmdpi.com Cyclic piperidine and piperazine (B1678402) derivatives have been identified as potent FAAH inhibitors. nih.gov These compounds, particularly piperidine/piperazine aryl ureas, act as carbamoylating agents that form a covalent adduct with the catalytic Ser241 residue of FAAH. nih.gov

Computational analysis of piperidine-based inhibitors like PF750 revealed that the FAAH enzyme induces a distortion in the inhibitor's amide bond. nih.gov This distortion reduces the conjugation of the nitrogen lone pair with the carbonyl group, making the amide more susceptible to nucleophilic attack by Ser241 and leading to efficient covalent inhibition. nih.gov Other classes, such as (indolylalkyl)piperidine carbamates, have also been synthesized and tested as FAAH inhibitors. rsc.org The selectivity of these piperidine-based inhibitors for FAAH over other serine hydrolases is a key aspect of their development. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibition of sEH is a therapeutic approach for treating inflammatory diseases and neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.commdpi.com The piperidine scaffold is a common feature in many potent sEH inhibitors.

For instance, 2-(piperidin-4-yl)acetamides have been developed as potent sEH inhibitors with anti-inflammatory activity. nih.gov Another notable inhibitor is TPPU (1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea) , which has been shown to reduce amyloid burden, neuroinflammation, and cognitive impairments in a rat model of Alzheimer's disease. mdpi.com Structure-activity relationship studies have explored the introduction of various polar groups and small molecular amine fragments to the core structure to optimize activity and solubility. nih.gov While the introduction of a 2-(piperazin-1-yl)ethan-1-ol moiety, structurally similar to the aminoethyl sidechain of the subject compound, was investigated in one series, it resulted in decreased activity against human sEH (HsEH). nih.gov

| Compound/Series | Target | Key Finding | Source |

|---|---|---|---|

| 2-(Piperidin-4-yl)acetamides | sEH | Developed as potent sEH inhibitors with in vivo anti-inflammatory effects. | nih.gov |

| TPPU | sEH | Reduces amyloid burden and neuroinflammation in an Alzheimer's disease model. | mdpi.com |

| Piperidine derivatives with polar amine fragments | sEH | Introduction of a 2-(piperazin-1-yl)ethan-1-ol group decreased activity in a specific series. | nih.gov |

Investigation of Anti-proliferative and Anti-tumor Efficacy

The 4-(2-aminoethyl)piperidine scaffold has been identified as a promising backbone for the development of compounds with anti-proliferative and anti-tumor properties. Research has demonstrated its utility in designing ligands for specific receptors and multi-kinase inhibitors.

A series of novel σ₁ receptor ligands built on a 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated for their anti-proliferative effects. nih.gov The σ₁ receptor is overexpressed in many human tumors, making it a viable target for cancer therapy. Within this series, 1-methylpiperidines showed particularly high affinity for the σ₁ receptor and selectivity over the σ₂ subtype. nih.gov

Compound 4a from this series inhibited the growth of human non-small cell lung cancer cells (A427) to a similar extent as the known σ₁ antagonist haloperidol. nih.gov Furthermore, compounds 20a , 21a , and 22a demonstrated stronger anti-proliferative effects on androgen-negative human prostate cancer cells (DU145) than the established σ₁ ligands NE100 and S1RA. nih.gov

| Compound | Cell Line | Activity |

|---|---|---|

| 4a | A427 (Human non-small cell lung cancer) | Inhibited growth to a similar extent as haloperidol. |

| 20a | DU145 (Human prostate cancer) | Stronger anti-proliferative effects than NE100 and S1RA. |

| 21a | DU145 (Human prostate cancer) | Stronger anti-proliferative effects than NE100 and S1RA. |

| 22a | DU145 (Human prostate cancer) | Stronger anti-proliferative effects than NE100 and S1RA. |

In another line of research, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold was explored for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are involved in cancer cell signaling pathways. nih.gov A representative compound, 6b , showed an IC₅₀ value of 11.3 μM against the human liver cancer cell line HepG2 and induced significant apoptosis. nih.gov This compound was even more effective against K562 cells, a line characterized by hyperactivity of these kinases, exhibiting an IC₅₀ value of 4.5 μM. nih.gov Docking studies suggested that the biological activity of compound 6b may stem from the collaborative inhibition of VEGFR-2, ERK-2, and Abl-1. nih.gov

Activity against Various Cancer Cell Lines

Derivatives of the 4-(2-aminoethyl)piperidine scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. While direct studies on this compound are limited in the available literature, research on closely related analogs provides significant insight into the potential of this chemical class.

A series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated for their cytotoxic effects. One such piperidine derivative demonstrated growth inhibition of human non-small cell lung cancer A427 cells, with an activity profile comparable to the σ1 antagonist haloperidol. nih.gov Furthermore, 1-methylpiperidine (B42303) derivatives from the same series exhibited potent antiproliferative effects against the androgen-negative human prostate cancer cell line DU145. nih.gov

The broader class of piperidine derivatives has shown a wide spectrum of anticancer activity. For instance, a novel piperidine derivative, DTPEP, has been reported to exhibit significant anti-cancer activity against various breast cancer cells, including MCF-7 and MDA-MB-231. researchgate.net Another derivative, CLEFMA, has been used to treat lung adenocarcinoma cells such as H441 and A549. nih.gov Diarylidenyl piperidone derivatives, HO-4200 and H-4318, have been shown to inhibit cell proliferation in primary ovarian cancer cells. nih.gov Additionally, various piperidine derivatives have shown efficacy against leukemia, and cervical cancer cell lines. nih.govnih.gov

| Cancer Type | Cell Line(s) | Compound Type | Observed Effect | Citation |